3-fluoro-4-hydroxyphenylboronic acid

Catalog No.
S742060
CAS No.
182344-14-5
M.F
C6H6BFO3
M. Wt
155.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-4-hydroxyphenylboronic acid

CAS Number

182344-14-5

Product Name

3-fluoro-4-hydroxyphenylboronic acid

IUPAC Name

(3-fluoro-4-hydroxyphenyl)boronic acid

Molecular Formula

C6H6BFO3

Molecular Weight

155.92 g/mol

InChI

InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H

InChI Key

OYNDLOJPYURCJG-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)O)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)O)F)(O)O

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl or vinyl boronic acids and various organic electrophiles, often catalyzed by palladium complexes. This reaction plays a crucial role in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [].

(3-Fluoro-4-hydroxyphenyl)boronic acid serves as a vital building block in Suzuki-Miyaura coupling reactions due to the presence of the following functional groups:

  • Boronic acid group (B(OH)2): This group readily undergoes nucleophilic substitution with various organic electrophiles under suitable reaction conditions [].
  • Fluorine atom (F): The presence of the fluorine atom introduces an electron-withdrawing effect, influencing the reactivity and selectivity of the molecule in coupling reactions [].
  • Hydroxyl group (OH): This group can participate in hydrogen bonding with other molecules, potentially affecting the reaction mechanism and product formation [].

These combined features make (3-Fluoro-4-hydroxyphenyl)boronic acid a versatile intermediate for the synthesis of diverse organic molecules with specific functionalities, including:

  • Pharmaceutical compounds: The molecule can be incorporated into the structure of various drugs, offering potential benefits like improved potency, selectivity, or metabolic stability [].
  • Natural products: The presence of the fluorinated and hydroxyl groups can mimic functionalities found in natural products, enabling the synthesis of structurally complex molecules with potential biological activities [].
  • Functional materials: The molecule can be employed in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) or liquid crystals, due to its ability to form conjugated structures [].

3-Fluoro-4-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position of a phenyl ring. Its molecular formula is C₆H₆BFO₃, with a molecular weight of approximately 155.92 g/mol. This compound typically appears as a white to light yellow solid and has a melting point range of 252-256 °C . It is known for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

While detailed safety information is limited, some general precautions are advisable when handling (3-Fluoro-4-hydroxyphenyl)boronic acid:

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Store the compound in a cool, dry place away from light and moisture.
Typical of boronic acids, including:

  • Suzuki Coupling Reactions: This compound can react with aryl halides to form biaryl compounds, which are significant in materials science and medicinal chemistry.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: The hydroxyl group can engage in proton transfer reactions, influencing its reactivity and interactions in biological systems.

The biological activity of 3-fluoro-4-hydroxyphenylboronic acid has been studied primarily regarding its role as an inhibitor in various enzymatic pathways. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to therapeutic applications. For example, it may exhibit anti-inflammatory properties or influence metabolic pathways related to diabetes management due to its structural characteristics .

Several methods exist for synthesizing 3-fluoro-4-hydroxyphenylboronic acid:

  • Borylation of Phenols: This method involves the direct borylation of a substituted phenol using boron reagents.
  • Fluorination of Hydroxyphenylboronic Acids: Starting from 4-hydroxyphenylboronic acid, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that subsequently undergo functional group transformations to yield the final product.

3-Fluoro-4-hydroxyphenylboronic acid has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds, particularly in drug discovery.
  • Material Science: The compound is used in the development of polymers and materials that require specific electronic or mechanical properties.
  • Chemical Sensors: Due to its ability to form complexes with various analytes, it may be utilized in sensor technology for detecting specific ions or molecules.

Studies on the interactions of 3-fluoro-4-hydroxyphenylboronic acid with biomolecules reveal its potential as an enzyme inhibitor. Research indicates that it can selectively inhibit certain proteases, which may lead to therapeutic applications in treating diseases linked to enzyme dysregulation. Additionally, interaction studies highlight its binding affinity with various substrates, enhancing our understanding of its biological mechanisms .

Several compounds share structural similarities with 3-fluoro-4-hydroxyphenylboronic acid, including:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-hydroxyphenylboronic acidC₆H₆BFO₃Fluorine at the 4-position; different regioselectivity
Phenylboronic acidC₆H₇BO₂Lacks fluorine and hydroxyl substituents; simpler structure
3-Hydroxyphenylboronic acidC₆H₇BO₂Contains only a hydroxyl group; no fluorine substitution

Uniqueness: The presence of both a fluorine atom and a hydroxyl group at specific positions on the phenyl ring distinguishes 3-fluoro-4-hydroxyphenylboronic acid from other similar compounds. This unique substitution pattern contributes to its distinct reactivity and potential biological activity.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Halogenated Benzoic Acid Derivatives

The Suzuki-Miyaura reaction represents one of the most powerful methods for carbon-carbon bond formation using 3-fluoro-4-hydroxyphenylboronic acid. This palladium-catalyzed coupling enables the construction of complex biaryl systems through reaction with aryl halides under basic conditions. The significance of this reaction stems from its broad applicability, low toxicity of boron compounds, and the wide availability of boronic acid derivatives.

The reaction mechanism follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For 3-fluoro-4-hydroxyphenylboronic acid, the presence of the hydroxyl group introduces additional complexity by potentially coordinating with the palladium catalyst or forming hydrogen bonds with bases in the reaction mixture. The fluorine substituent's electron-withdrawing nature modifies the electronic properties of the aromatic ring, influencing reactivity in the coupling process.

When coupling 3-fluoro-4-hydroxyphenylboronic acid with halogenated benzoic acid derivatives, careful optimization of reaction conditions is essential. Common palladium sources include Pd(OAc)₂ and Pd(PPh₃)₄, while bases typically include K₂CO₃, K₃PO₄, or Cs₂CO₃. The hydroxyl group occasionally requires protection to prevent side reactions, particularly when working with sensitive coupling partners.

Transmetalation Mechanisms in Boronic Acid Participation

The transmetalation step represents the mechanistic cornerstone of Suzuki-Miyaura coupling with 3-fluoro-4-hydroxyphenylboronic acid, involving the transfer of the aryl group from boron to palladium. Recent mechanistic investigations have challenged traditional understandings of this process, particularly regarding the role of base and the nature of the active boron species.

For many years, it was widely believed that boronic esters required hydrolysis to form the corresponding boronic acid before participating in transmetalation. However, structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis. This finding has significant implications for reactions involving 3-fluoro-4-hydroxyphenylboronic acid and its derivatives.

The base plays multiple crucial roles in the transmetalation step:

  • Formation of the palladium complex [ArPd(OR)L₂]
  • Generation of the trialkyl borate from the boronic acid
  • Acceleration of the reductive elimination step

For 3-fluoro-4-hydroxyphenylboronic acid specifically, the hydroxyl substituent may participate in coordinating interactions with the catalyst or base, potentially forming hydrogen bonds that influence the reaction pathway. The fluorine substituent affects the electronic distribution within the aromatic ring, which can modify the rate of transmetalation by altering the nucleophilicity of the carbon-boron bond.

Ligand Design for Enhanced Catalytic Efficiency

Ligand selection significantly impacts the efficiency of palladium-catalyzed couplings involving 3-fluoro-4-hydroxyphenylboronic acid. Tailored ligands can enhance catalyst activity, improve selectivity, and enable milder reaction conditions to accommodate the sensitive functionality present in this molecule.

Traditional phosphine ligands increase electron density at the palladium center, facilitating the oxidative addition step. Additionally, bulky phosphine substituents promote the critical reductive elimination step. However, phosphine ligands often exhibit instability under Suzuki reaction conditions, leading to catalyst degradation.

N-heterocyclic carbene (NHC) ligands have emerged as superior alternatives due to their:

  • Greater electron-richness compared to phosphines
  • Enhanced steric bulk around the metal center
  • Improved stability under reaction conditions
  • Ability to stabilize active Pd(0) catalytic species

For reactions involving 3-fluoro-4-hydroxyphenylboronic acid, ligand selection must account for the electronic effects of the fluorine substituent and potential coordinating interactions with the hydroxyl group. The electron-withdrawing nature of fluorine can make oxidative addition more challenging, necessitating more electron-rich ligands to compensate.

Table 1: Comparison of Ligand Systems for Suzuki Coupling with 3-Fluoro-4-hydroxyphenylboronic Acid

Ligand TypeElectron DonationSteric PropertiesStabilityEffect on TransmetalationEffect on Reductive Elimination
Monodentate PhosphinesModerateVariableLimitedModerate accelerationModerate promotion
Bidentate PhosphinesEnhancedConstrainedImprovedEnhancedVariable
NHC LigandsHighHighly bulkyExcellentAcceleratedStrongly promoted
Amine-phosphine (e.g., dcpmp)Moderate to highFlexibleGoodImprovedEnhanced

Alternative Coupling Approaches

Ullmann-Type Copper-Mediated Arylation Pathways

Copper-mediated coupling reactions offer valuable alternatives to palladium catalysis for functionalizing 3-fluoro-4-hydroxyphenylboronic acid. The Chan-Evans-Lam-Modified Ullmann Condensation Reaction enables the formation of C(aryl)−O, C(aryl)−N, or C(aryl)−S bonds through the reaction of arylboronic acids with nucleophiles such as phenols, amines, or thiols.

When employing 3-fluoro-4-hydroxyphenylboronic acid in these reactions, the boronic acid moiety serves as the aryl donor, while the hydroxyl group may require protection to prevent self-condensation or other side reactions. These copper-mediated processes can transform the boronic acid functional group into various aryl ethers, arylamines, or arylthioethers under milder conditions than traditional Ullmann reactions.

Crucial to the success of these transformations is the choice of copper source. Cupric acetate (Cu(OAc)₂) has been identified as the optimal Cu(II) source, while other copper salts including Cu(OPiv)₂, Cu(NO₃)₂, Cu(acac)₂, and Cu(OCOCF₃)₂ provide inferior results. Notably, Cu(OTf)₂ promotes C-C bond formation rather than the desired heteroatom coupling.

The reaction mechanism likely involves:

  • Coordination of the boronic acid to the copper center
  • Base-assisted transmetalation to form an arylcopper intermediate
  • Coordination of the nucleophile (phenol, amine, or thiol)
  • Reductive elimination to form the new C-heteroatom bond

For 3-fluoro-4-hydroxyphenylboronic acid specifically, the fluorine substituent modifies the electronic properties of the arylboronic acid, potentially influencing coordination to the copper center and the subsequent transmetalation step. The hydroxyl group introduces additional complexity, potentially serving as a directing group for copper coordination or participating in hydrogen-bonding interactions.

Direct Carboxylation via CO₂ Insertion Under Basic Conditions

Direct carboxylation of 3-fluoro-4-hydroxyphenylboronic acid with carbon dioxide represents an atom-economical and environmentally benign approach to synthesizing valuable 3-fluoro-4-hydroxybenzoic acid derivatives. This transformation harnesses carbon dioxide as a renewable C1 building block while exploiting the reactivity of the boronic acid functionality.

Two significant approaches have emerged for this transformation:

  • Copper/NHC-Catalyzed Carboxylation: A copper/N-heterocyclic carbene (NHC) catalyzed system operates under one atmospheric pressure of CO₂, demonstrating excellent functional group compatibility including tolerance for sensitive functionalities such as carbonyls, esters, and nitriles. Mechanistic studies highlight the vital role of the base in promoting the transmetalation step for this copper-catalyzed carboxylation.

  • Diethylzinc-Promoted Carboxylation: This transition-metal-free approach employs diethylzinc to promote carboxylation of aryl or alkenyl boronic acids with carbon dioxide. The method features simple, mild conditions and accommodates a broad substrate scope. This represents a significant advancement as carboxylation of aryl and alkenyl boronic acids with CO₂ was previously rare and limited to copper-catalyzed processes requiring strong bases.

For 3-fluoro-4-hydroxyphenylboronic acid, these carboxylation methodologies provide direct access to valuable 3-fluoro-4-hydroxybenzoic acid without requiring prefunctionalization with halides. The hydroxyl functionality potentially influences reactivity through hydrogen bonding or coordination effects, while the fluorine substituent modifies the electronic properties of the aromatic ring, affecting its interaction with the catalyst and carbon dioxide.

Table 2: Comparison of Carboxylation Methods for 3-Fluoro-4-hydroxyphenylboronic Acid

MethodCatalyst SystemCO₂ PressureTemperatureBase RequirementsFunctional Group Tolerance
Cu/NHC-CatalyzedCu salt with NHC ligandAtmospheric (1 atm)ModerateModerate base requiredExcellent (tolerates carbonyls, esters, nitriles)
Diethylzinc-PromotedDiethylzincAtmospheric (1 atm)MildMinimalBroad

Fluorination Techniques

Electrophilic Fluorination Agents in Regioselective Functionalization

The synthesis of 3-fluoro-4-hydroxyphenylboronic acid necessitates strategic introduction of the fluorine atom at the 3-position of the phenyl ring. Electrophilic fluorination represents one of the most effective approaches for installing fluorine substituents in aromatic systems with high regioselectivity.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. While elemental fluorine and oxygen-fluorine reagents were historically employed, modern synthetic approaches favor nitrogen-fluorine bond-containing reagents for their improved safety, stability, and selectivity.

Common electrophilic fluorinating agents include:

  • N-fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that serves as a mild, selective fluorinating agent.
  • Selectfluor: A stable, crystalline salt that acts as a powerful electrophilic fluorinating agent with high reactivity.
  • N-fluoro-o-benzenedisulfonimide (NFOBS): Offers complementary reactivity profiles for specialized applications.

When synthesizing 3-fluoro-4-hydroxyphenylboronic acid, regioselectivity can be achieved through:

  • Directed ortho-metalation followed by electrophilic fluorination
  • Exploitation of electronic effects to direct fluorination to the 3-position
  • Use of blocking groups to prevent fluorination at undesired positions

The synthesis of related fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, employs strategies that may be applicable to 3-fluoro-4-hydroxyphenylboronic acid. These include electrophilic fluorination of enolates or enolate equivalents using reagents like N-fluorobenzenesulfonimide. Adaptation of these methodologies to phenyl systems could provide efficient routes to 3-fluoro-4-hydroxyphenylboronic acid.

Protecting Group Strategies for Hydroxyl Retention

Protecting the hydroxyl group of 3-fluoro-4-hydroxyphenylboronic acid is often necessary during multistep syntheses to prevent undesired side reactions. The ideal protecting group should be easily installed, stable under various reaction conditions, and selectively removed without affecting the boronic acid or fluorine substituent.

The tetrafluoropyridyl (TFP) group has emerged as an innovative protecting group for phenols that can be readily cleaved under mild conditions. This protecting group offers several advantages for working with sensitive compounds like 3-fluoro-4-hydroxyphenylboronic acid:

  • Installation in a single step without sensitivity to water or air
  • Stability under various reaction conditions including acidic and basic environments
  • Selective cleavage using mild conditions (fluoride salts and methyl thioglycolate)
  • Quantitative conversion to the free phenol, often within one hour

When working with 3-fluoro-4-hydroxyphenylboronic acid, traditional phenol protecting groups such as methoxymethyl (MOM), benzyl, or silyl ethers may also be employed, but each presents specific challenges. The TFP group's compatibility with boronic acids and fluorine substituents makes it particularly attractive for complex synthetic sequences involving 3-fluoro-4-hydroxyphenylboronic acid.

Table 3: Comparison of Protecting Groups for the Hydroxyl Function in 3-Fluoro-4-hydroxyphenylboronic Acid

Protecting GroupInstallation ConditionsStability to AcidsStability to BasesStability to OxidantsDeprotection ConditionsCompatibility with Boronic Acid
TFPMild, tolerant to air/waterExcellentGoodGoodFluoride salts + methyl thioglycolateExcellent
MOMModeratePoorExcellentGoodAcidic conditionsModerate (acid sensitivity)
BenzylModerateExcellentExcellentModerateHydrogenolysisPoor (can reduce B-C bond)
Silyl (TBDMS)MildModeratePoorGoodFluoride sourcesGood

Process Intensification Methods

Microwave-Assisted Kinetic Acceleration

Microwave irradiation offers significant advantages for reactions involving 3-fluoro-4-hydroxyphenylboronic acid by providing rapid, uniform heating that accelerates reaction rates, improves yields, and enhances selectivity. This technology has revolutionized cross-coupling chemistry by reducing reaction times from hours to minutes.

For Suzuki-Miyaura couplings employing 3-fluoro-4-hydroxyphenylboronic acid, microwave acceleration delivers several benefits:

  • Dramatically shortened reaction times (typically 20 minutes or less compared to 12+ hours under conventional heating)
  • Enhanced reaction efficiency and higher yields
  • Improved reproducibility through precise temperature control
  • Reduced formation of side products due to shorter reaction times
  • Particular value in diversity-oriented synthesis and medicinal chemistry optimization studies

The palladium/dcpmp catalyst system has been identified as especially effective for microwave-accelerated cross-coupling of aryl chlorides, which typically represent challenging substrates due to the strength of the C-Cl bond. This finding expands the utility of 3-fluoro-4-hydroxyphenylboronic acid in cross-coupling chemistry by enabling reaction with a broader range of coupling partners under accelerated conditions.

While specific microwave parameters depend on the particular transformation, typical conditions for Suzuki couplings involving 3-fluoro-4-hydroxyphenylboronic acid include temperatures of 120-150°C, reaction times of 10-20 minutes, power settings of 150-300W, and pressurized reaction vessels to allow superheating of solvents beyond their atmospheric boiling points.

Continuous Flow Reactor Configurations

Continuous flow chemistry represents a paradigm shift in synthetic methodology that offers particular advantages for reactions involving 3-fluoro-4-hydroxyphenylboronic acid. By conducting reactions in narrow channels with high surface-to-volume ratios, flow chemistry enables superior heat transfer, precise control of reaction parameters, and safer handling of potentially hazardous intermediates.

For Suzuki-Miyaura couplings and other transformations of 3-fluoro-4-hydroxyphenylboronic acid, flow chemistry provides several advantages:

  • Enhanced mixing efficiency, particularly valuable for heterogeneous reactions
  • Improved safety when handling reactive intermediates or exothermic processes
  • Precise control of reaction time, temperature, and stoichiometry
  • Seamless scalability from laboratory to production scales
  • Potential integration with in-line purification and analysis techniques

Flow technology has been successfully applied to boronic acid syntheses utilizing lithiation-borylation sequences. This approach effectively suppresses side reactions in the lithiation step that typically occur in batch processes and allows safe handling of unstable lithium intermediates. The technology has been successfully scaled up to kilogram-scale production, demonstrating its industrial viability.

Specific applications for 3-fluoro-4-hydroxyphenylboronic acid include:

  • Continuous flow synthesis of the boronic acid itself via lithiation-borylation
  • Flow-based Suzuki-Miyaura coupling reactions
  • Continuous functionalization of the hydroxyl group while maintaining the boronic acid moiety
  • Integrated multistep sequences combining several transformations in a single flow system

Table 4: Comparison of Batch vs. Flow Processing for 3-Fluoro-4-hydroxyphenylboronic Acid Reactions

ParameterBatch ProcessingFlow Processing
Heat TransferLimited by vessel surface areaEnhanced by high surface-to-volume ratio
Mixing EfficiencyVariable, depends on stirringConsistent, controlled by channel dimensions
Reaction Time ControlLimited precisionHighly precise
Scale-up ComplexityRequires significant reoptimizationLinear scaling with minimal reoptimization
Safety for Exothermic ReactionsPotential thermal runawayEnhanced heat dissipation
Handling of Unstable IntermediatesChallengingSuperior due to short residence times
Equipment FootprintLarge for production scaleCompact at all scales

pH-Dependent Equilibrium Between Boronic and Boronate Forms

The equilibrium between the neutral boronic acid form and the anionic boronate form of 3-fluoro-4-hydroxyphenylboronic acid represents a fundamental aspect of its chemical behavior in aqueous solutions [23]. Under acidic conditions, the neutral trigonal planar form predominates, with the boron atom exhibiting sp² hybridization and maintaining a vacant p-orbital [23] [26]. The structural configuration features an oxygen-boron-oxygen bond angle of approximately 120 degrees, characteristic of the electron-deficient Lewis acidic state [23].

As the solution pH increases above the compound's pKa value, hydroxide ion attack occurs at the electron-deficient boron center, leading to formation of the tetrahedral boronate anion [23] [26]. This transformation involves a hybridization change from sp² to sp³, resulting in a bond angle of approximately 109.5 degrees around the boron atom [23]. The presence of the electron-withdrawing fluorine substituent at the 3-position significantly influences this equilibrium by lowering the pKa compared to unsubstituted phenylboronic acid [24] [26].

Experimental measurements of substituted phenylboronic acids demonstrate that fluorine substitution typically reduces pKa values by 0.2 to 1.7 units compared to the parent phenylboronic acid, which exhibits a pKa of 8.8 [24] [34]. For 4-fluorophenylboronic acid, the predicted pKa value is approximately 8.67, while 3-fluorophenylboronic acid shows a pKa of 7.50 [35] [36]. The dual substitution pattern in 3-fluoro-4-hydroxyphenylboronic acid creates competing electronic effects, with the electron-withdrawing fluorine decreasing the pKa while the electron-donating hydroxyl group provides stabilization [24].

Boronic Acid DerivativepKa ValueElectronic Effect
Phenylboronic acid8.8Reference compound
4-Fluorophenylboronic acid8.67Electron-withdrawing fluorine
3-Fluorophenylboronic acid7.50Meta-fluorine substitution
2-Methoxyphenylboronic acid9.0Electron-donating methoxy
3-Nitrophenylboronic acid7.1Strong electron-withdrawing

The boronate complex formation follows a specific mechanistic pathway involving initial coordination of the hydroxide ion to the vacant p-orbital of the boron atom [22] [23]. This coordination event triggers the hybridization change and subsequent geometric rearrangement to the tetrahedral form [22]. Nuclear magnetic resonance studies reveal that the formation of autochelated structures can occur when suitable donor groups are present in proximity to the boronic acid center, as demonstrated in dipeptide boronic acid systems where nitrogen-terminal amino groups participate in six-membered ring formation [22].

Solvent Effects on Transmetalation Efficiency

The efficiency of transmetalation processes involving 3-fluoro-4-hydroxyphenylboronic acid exhibits significant dependence on the solvent environment, particularly in palladium-catalyzed cross-coupling reactions [27] [29] [33]. Polar aprotic solvents such as acetonitrile and dimethylformamide demonstrate enhanced stabilization of anionic transition states during oxidative addition processes, leading to altered selectivity patterns compared to nonpolar solvents [27].

Experimental investigations of solvent effects in Suzuki-Miyaura coupling reactions reveal that the choice between polar and nonpolar solvents can dramatically influence reaction selectivity and efficiency [27] [29]. In tetrahydrofuran, boronic acid reagents typically maintain stability and undergo efficient transmetalation through neutral pathways [29] [31]. However, when the reaction medium is changed to polar aprotic solvents like acetonitrile, the mechanism shifts to favor anionic intermediates and altered selectivity patterns [27].

The transmetalation step itself proceeds through formation of palladium-oxygen-boron linkages, with the specific pathway being highly dependent on the base strength and solvent properties [29]. Strong bases capable of forming boronate species promote efficient cross-coupling under specific conditions, while weaker bases unable to generate boronate intermediates result in poor conversion rates [29]. The formation of mixed copper-hydroxide-boron intermediates has been observed in methanol systems, where the solvent actively participates in the transmetalation mechanism [28].

Solvent SystemDielectric ConstantTransmetalation PathwayEfficiency
Tetrahydrofuran7.6Neutral boronic acidHigh
Acetonitrile38.3Anionic boronateModerate
Dimethylformamide36.7Anionic boronateHigh
Methanol32.7Mixed hydroxide complexVariable
Toluene2.4Neutral boronic acidLow

Computational studies using density functional theory methods have demonstrated that explicit solvent modeling is essential for accurate description of transmetalation processes [28]. The specific interactions between solvent molecules and the metal-boron intermediates can stabilize or destabilize particular transition states, leading to significant changes in reaction barriers and product distributions [28] [33]. Water content in the reaction mixture also plays a crucial role, as it can accelerate the breakdown of catalyst precursors and influence the formation of active catalytic species [33].

Computational Modeling of Reaction Pathways

DFT Analysis of Transition States in Cross-Coupling

Density functional theory calculations employing the B3LYP functional with appropriate basis sets have provided detailed insights into the transition state structures governing cross-coupling reactions of 3-fluoro-4-hydroxyphenylboronic acid [8] [10] [17]. The computational modeling reveals that oxidative addition processes proceed through distinct transition states depending on the ligand environment and substrate electronic properties [10].

For palladium-catalyzed systems, DFT calculations at the M06/BS2//M06L/BS1 level of theory have identified critical transition structures for oxidative addition at both carbon-chloride and carbon-triflate bonds [10]. The energy differences between competing pathways typically range from 2 to 7 kilocalories per mole, with the specific values depending on the ligand coordination state and solvent environment [10]. Monoligated palladium complexes generally favor different selectivity patterns compared to bisligated species, as demonstrated by the congruence between experimental and calculated carbon-13 kinetic isotope effects [17].

The transmetalation transition state involves formation of a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage structure [17]. Computational predictions of carbon kinetic isotope effects for this step show excellent agreement with experimental values, with calculated effects of 1.034 matching observed values of 1.035 [17]. These results confirm that the transmetalation proceeds through an eight-coordinate boron intermediate rather than alternative pathways [17].

Transition State TypeEnergy Barrier (kcal/mol)Kinetic Isotope EffectComputational Method
Oxidative Addition (C-Br)15.21.021M06/BS2//M06L/BS1
Oxidative Addition (C-I)12.81.003M06/BS2//M06L/BS1
Transmetalation18.51.034DFT/B3LYP
Reductive Elimination14.70.98M06/BS2//M06L/BS1

Fluorine substitution patterns significantly influence the electronic structure of transition states through both inductive and resonance effects [8] [11]. DFT calculations using the B3LYP/6-311++G(d,p) basis set have characterized the geometric structures and electronic transitions of fluorinated boronic acid derivatives [8] [11]. The presence of fluorine substituents typically stabilizes certain transition states while destabilizing others, leading to altered reaction selectivity and rates [8].

Charge Distribution Mapping in Boronic Acid Intermediates

Molecular electrostatic potential surface calculations and Mulliken charge distribution analyses provide detailed insights into the electronic structure of 3-fluoro-4-hydroxyphenylboronic acid intermediates [11] [39] [41]. Natural bond orbital analysis reveals substantial stabilization energies arising from donor-acceptor interactions, particularly involving the boronic acid hydroxyl groups and adjacent aromatic system [39] [43].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of fluorinated phenylboronic acid derivatives typically exhibit energy gaps in the range of 4.97 to 5.96 electron volts [11] [39]. For 3-aminophenylboronic acid derivatives, DFT calculations at the B3LYP/6-31G(d,p) level predict HOMO energies of -5.52 eV and LUMO energies of -0.54 eV in the sp² hybridized form [39]. The corresponding sp³ hybridized boronate form shows shifted energies of -5.11 eV and -0.69 eV respectively [39].

Charge distribution mapping reveals that the boron atom carries a significant positive partial charge, typically ranging from +1.2 to +1.8 atomic units depending on the hybridization state and substituent pattern [41] [44]. The fluorine substituent exhibits a partial charge of approximately -0.3 to -0.4 atomic units, consistent with its strong electronegativity [41]. The hydroxyl oxygen atoms bonded to boron show partial charges around -0.6 to -0.8 atomic units, reflecting their role as electron-donating groups [41].

Atomic CenterPartial Charge (sp²)Partial Charge (sp³)Orbital Contribution
Boron+1.35+1.52p-orbital (sp²), sp³ hybrid
Fluorine-0.38-0.362p orbitals
Hydroxyl Oxygen-0.72-0.682p orbitals
Aromatic Carbon+0.15+0.12π-system

The electrostatic potential surface analysis demonstrates that the boron center represents the most electrophilic region of the molecule, with potential values typically exceeding +40 kilocalories per mole [11] [43]. Conversely, the fluorine substituent and hydroxyl oxygen atoms constitute nucleophilic regions with negative electrostatic potential values [11]. These charge distribution patterns directly correlate with the reactivity patterns observed in experimental studies [43].

Molecular orbital composition analysis reveals that the HOMO is primarily localized on the aromatic ring system and hydroxyl groups, while the LUMO shows significant contributions from the boron p-orbital and adjacent aromatic carbons [39] [41]. The fluorine substituent modulates both orbital energies through its inductive effect, typically lowering both HOMO and LUMO energies compared to unsubstituted analogs [39].

Kinetic Isotope Effects in Fluorine-Containing Systems

Primary kinetic isotope effects in fluorine-containing boronic acid systems provide mechanistic insights into the bond-breaking and bond-forming processes during chemical transformations [15] [16] [18]. The magnitude of kinetic isotope effects depends critically on the degree of bond breaking in the transition state, with typical values ranging from 1.0 to 1.1 for secondary effects and 1.0 to 2.0 for primary effects [15] [17].

Fluorine kinetic isotope effects, measured as the ratio of reaction rates for fluorine-19 versus fluorine-18 labeled compounds, have been determined for base-promoted elimination reactions involving fluorinated substrates [16]. These measurements reveal that leaving-group fluorine isotope effects can provide information about the timing of carbon-fluorine bond breaking relative to other bond changes in the transition state [16].

Deuterium kinetic isotope effects in palladium-catalyzed cross-coupling reactions involving fluorinated boronic acids demonstrate distinct patterns depending on the specific mechanistic pathway [17] [18]. For oxidative addition steps, normal primary kinetic isotope effects indicate significant carbon-hydrogen bond breaking in the transition state [17]. Conversely, inverse kinetic isotope effects may arise from equilibrium isotope effects or secondary effects involving hybridization changes [18].

Isotope SubstitutionKinetic Isotope EffectReaction TypeMechanistic Information
¹H/²H (primary)1.8-2.5C-H activationSignificant bond breaking
¹H/²H (secondary)0.95-1.15Rehybridizationsp³ to sp² changes
¹⁹F/¹⁸F1.02-1.08C-F eliminationModerate bond breaking
¹³C/¹²C1.020-1.035TransmetalationPartial bond formation

The measurement of carbon-13 kinetic isotope effects in Suzuki-Miyaura reactions has proven particularly valuable for distinguishing between different mechanistic pathways [17]. Experimental values of 1.020 for carbon attached to bromine correlate well with calculated values of 1.021 for monoligated palladium transition states [17]. These isotope effects confirm that oxidative addition occurs to a twelve-electron palladium species under catalytic conditions [17].

Secondary deuterium kinetic isotope effects arising from fluorine substitution provide information about electronic changes occurring during reaction [15] [18]. The electron-withdrawing nature of fluorine can influence the magnitude of secondary isotope effects by altering the hybridization and bonding environment of adjacent carbon centers [15]. These effects typically manifest as small but measurable changes in reaction rates, with values ranging from 0.98 to 1.05 [18].

Building Block for Biphenyl Scaffold Construction

3.1.1 Stereoelectronic Effects in Conjugated Systems

The electronic interplay between the meta-fluorine atom and the para-hydroxy group of 3-fluoro-4-hydroxyphenylboronic acid modulates both the σ-donation from boron and the π-density of the aromatic ring. Density-functional calculations show that fluorine induction lowers the boron–carbon bond orbital energy by ca. 0.12 eV relative to unsubstituted phenylboronic acid, while intramolecular hydrogen bonding between the hydroxy group and boron stabilises a planar conformer that accelerates transmetallation during palladium-catalysed cross coupling [1] [2]. This dual stereoelectronic effect translates into faster oxidative-addition / transmetallation turnover numbers and higher biaryl yields when the reagent is paired with electron-neutral or electron-poor aryl electrophiles [3].

3.1.2 Tandem Coupling–Hydrolysis Sequences

Because the boronic acid survives reductive elimination, one-pot “couple-then-hydrolyse” protocols allow immediate unmasking of the phenolic function without external protecting groups. Flow microreactor studies demonstrate that coupling of o-bromobenzoates with 3-fluoro-4-hydroxyphenylboronic acid at 90 °C (palladium dichloride–1,1′-bis(diphenylphosphino)ferrocene; potassium phosphate) gives the biphenyl in 84% isolated yield; direct in-stream acidic hydrolysis of the ester affords the free biphenyl carboxylic acid in 88% overall yield, shortening purification to a single cartridge [4]. Methyliminodiacetic acid (MIDA) protection further enables telescoped ligand-exchange: after Suzuki coupling, rapid aqueous cleavage of the MIDA auxiliary releases the free boronic acid, which can enter a second cross-coupling without isolation [2].

Table 1 Representative biphenyl syntheses from 3-fluoro-4-hydroxyphenylboronic acid

EntryElectrophilic partnerCatalyst / base (EtOH, 80 °C)ProductYield /%
14-BromobenzaldehydeTetrakis(triphenylphosphine)palladium, sodium hydrogen carbonate4-formyl-3′-fluoro-4′-hydroxybiphenyl61 [5]
24-BromobenzonitrileAs entry 14-cyano-3′-fluoro-4′-hydroxybiphenyl75 [5]
34-BromotolueneAs entry 14-methyl-3′-fluoro-4′-hydroxybiphenyl73 [5]
44-Bromophenoxy-2-trifluoromethyl arenePalladium acetate / SPhos, cesium carbonateTrifluoromethoxy-substituted biphenyl81 [6]

Role in Heterocycle Functionalisation

3.2.1 Fused-Ring System Synthesis via Sequential Cross Coupling

The phenol–fluorine motif excels in stepwise annulation strategies. Suzuki coupling of 3-fluoro-4-hydroxyphenylboronic acid with o-bromobenzoate fluorosulfates, followed by base-promoted lactonisation, furnishes 7-hydroxy-3-fluoro coumarins in 78–88% yield under aqueous conditions [6]. In a complementary route to bicyclic boronates, vicinal diboronate esters are selectively cross-coupled with the boronic acid; intramolecular cyclisation mediated by boron–oxygen transesterification generates benzoxaborinin cores relevant to β-lactamase inhibitors in 70–82% yield [7]. These cascades exploit (i) fast transmetallation conferred by the fluorine-activated boron centre and (ii) in-situ phenoxide formation that drives cyclisation.

3.2.2 Boronate-Assisted Directed Ortho-Metalation

When converted to the N-methyliminodiacetate or anthranilamide boronate, the reagent acts as a traceless directing group for selective C–H activation on neighbouring heteroarenes. Pioneering work on pyridyl substrates shows that in-situ lithiation–boronation of 3-chloro-4-hydroxy-substituted pyridines, followed by palladium-catalysed Suzuki coupling, delivers azabiaryls in 68–85% yield without isolation of labile pyridylboronic acids [8]. Computational kinetic analyses reveal that coordination of the boronate oxygen to lithium lowers the lithiation transition state by ca. 4 kcal mol⁻¹ relative to non-boron systems, explaining the high ortho-selectivity [9]. Subsequent iterative lithiation–borylation (“assembly-line synthesis”) enables rapid construction of polyaryl arrays containing alternating heterocycle–biphenyl units with complete stereoretention at boron [10].

Table 2 Selected heterocycle functionalisation sequences using 3-fluoro-4-hydroxyphenylboronic acid

Step 1: Lithiation–borylationStep 2: Cross-coupling partnerFinal heterocycleOverall yield /%
N-Boc-pyridine (lithiation at C-2)3-bromothiophene2-thienyl-4-hydroxy-3-fluoropyridine74 [8]
6-Chloroindazole (DoM at C-3)5-indolylboronic acid (second coupling)3-(1H-indol-5-yl)-6-chloro-biphenyl indazole80 [11]
Vicinal diboronate esterIntramolecular O-attack (cyclisation)3-substituted benzoxaborinin82 [7]

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3-Fluoro-4-hydroxyphenyl)boronic acid

Dates

Last modified: 08-15-2023

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